
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline, also known as RWJ-67657, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of anilines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory mediators. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to reduce inflammation and tumor growth. However, the effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans are not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its potential therapeutic applications in treating inflammatory diseases and cancer. However, one limitation of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. One area of research is to further investigate its mechanism of action and its potential therapeutic applications in treating inflammatory diseases and cancer. Another area of research is to develop more efficient synthesis methods to improve the yield and solubility of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. Additionally, research could be conducted to investigate the potential side effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans.
Synthesis Methods
The synthesis of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline involves the reaction of 4-ethoxyphenol with 3-hydroxypyridine in the presence of a base to form 3-(4-ethoxyphenoxy)pyridine. This intermediate is then reacted with 4-chloroaniline in the presence of a palladium catalyst to form 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating rheumatoid arthritis and other inflammatory diseases. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-(4-ethoxyphenoxy)-5-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-22-15-5-7-16(8-6-15)23-18-10-14(20)11-19(12-18)24-17-4-3-9-21-13-17/h3-13H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGGUIHPWGCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenoxy)-5-(pyridin-3-yloxy)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

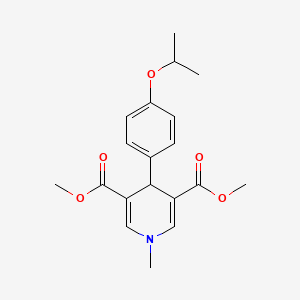
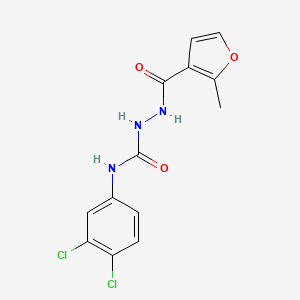
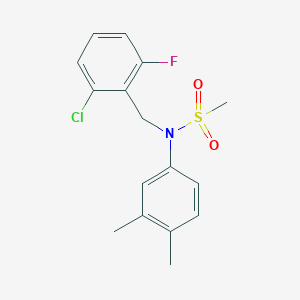
![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
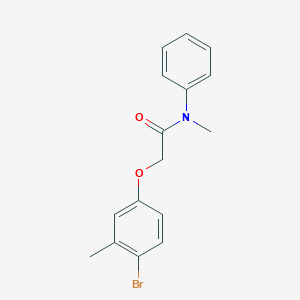
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
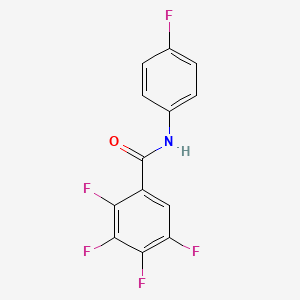
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)